N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15699605
Molecular Formula: C34H33N5O2S
Molecular Weight: 575.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H33N5O2S |
|---|---|
| Molecular Weight | 575.7 g/mol |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C34H33N5O2S/c1-34(2,3)28-19-17-27(18-20-28)32-37-38-33(39(32)29-14-8-5-9-15-29)42-24-31(40)36-35-22-26-13-10-16-30(21-26)41-23-25-11-6-4-7-12-25/h4-22H,23-24H2,1-3H3,(H,36,40)/b35-22+ |
| Standard InChI Key | SFIJYNZJIXGSKF-FADJLKOXSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Introduction
N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (R1R2C=NNH2). The structure includes a triazole moiety, which is often associated with biological activity, particularly in pharmaceuticals.
Structural Features
The compound's structure is notable for its combination of functional groups, including a benzyloxy group, a triazole ring, and an acetohydrazide structure. These features contribute to its chemical reactivity and potential biological activity. The triazole ring, in particular, is known for its diverse applications in medicinal chemistry, often exhibiting antifungal, antibacterial, and anticancer properties.
Synthesis
The synthesis of N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. This may include the use of specific solvents like ethanol or dimethyl sulfoxide and catalysts such as p-toluenesulfonic acid to facilitate reactions and improve yields. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
Biological Activity and Potential Applications
Research into the biological activity of this compound is ongoing, with preliminary studies suggesting potential therapeutic effects. Compounds containing triazole rings are often investigated for their antifungal, antibacterial, and anticancer properties. The interaction of this compound with biological targets is a focus of current research, aiming to understand how it binds to specific enzymes or receptors and modulates their activity.
Comparison with Similar Compounds
Several compounds share structural similarities with N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. These include variations with different substituents on the triazole ring, such as chlorophenyl, methoxyphenyl, and methylphenyl groups, each exhibiting distinct biological activities like antimicrobial or anticancer effects.
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Contains chlorophenyl instead of tert-butyl | Antimicrobial properties |
| N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Contains methoxy group | Potential anticancer effects |
| N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Contains methyl group | Investigated for antifungal activity |
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